3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid
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Overview
Description
3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a quinazoline ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-methylbenzoic acid under acidic conditions to form the quinazoline ring. This is followed by various purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-6-quinazolinyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Benzoic acid, 3-(2-amino-6-quinazolinyl)-4-methyl-, phenylmethyl ester
Uniqueness
3-(2-Amino-6-quinazolinyl)-4-methylbenzoic acid is unique due to its specific structure, which combines a quinazoline ring with a benzoic acid moiety.
Properties
CAS No. |
882670-96-4 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C16H13N3O2/c1-9-2-3-11(15(20)21)7-13(9)10-4-5-14-12(6-10)8-18-16(17)19-14/h2-8H,1H3,(H,20,21)(H2,17,18,19) |
InChI Key |
YFAZAKNXAHJCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=C(N=C3C=C2)N |
Origin of Product |
United States |
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